molecular formula C34H45BrN4O4 B8087094 Tazemetostat hydrobromide CAS No. 1467052-77-2

Tazemetostat hydrobromide

Número de catálogo B8087094
Número CAS: 1467052-77-2
Peso molecular: 653.6 g/mol
Clave InChI: UQRICAQPWZSJNF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tazemetostat Hydrobromide is the hydrobromide salt form of tazemetostat, an orally available, small molecule selective and S-adenosyl methionine (SAM) competitive inhibitor of histone methyl transferase EZH2, with potential antineoplastic activity. Upon oral administration, tazemetostat selectively inhibits the activity of both wild-type and mutated forms of EZH2. Inhibition of EZH2 specifically prevents the methylation of histone H3 lysine 27 (H3K27). This decrease in histone methylation alters gene expression patterns associated with cancer pathways and results in decreased tumor cell proliferation in EZH2 mutated cancer cells. EZH2, which belongs to the class of histone methyltransferases (HMTs), is overexpressed or mutated in a variety of cancer cells and plays a key role in tumor cell proliferation.

Aplicaciones Científicas De Investigación

  • Treatment of Epithelioid Sarcoma and Other Tumors : Tazemetostat received accelerated approval in the USA for treating adults and adolescents with locally advanced or metastatic epithelioid sarcoma not eligible for complete resection. It's also under development for treating diffuse large B-cell lymphoma and mesothelioma (Hoy, 2020).

  • Clinical Activity in B-cell Non-Hodgkin Lymphoma and Solid Tumors : A phase 1 study showed that Tazemetostat has a favorable safety profile and antitumor activity in patients with refractory B-cell non-Hodgkin lymphoma and advanced solid tumors, including epithelioid sarcoma (Italiano et al., 2018).

  • First Epigenetic Therapy for Follicular Lymphoma : Tazemetostat represents the first epigenetic therapy approved for the treatment of follicular lymphoma, inhibiting EZH2 histone methyltransferase activity (Morin, Arthur, & Assouline, 2021).

  • Phase 1 Study in Japanese Patients with B-cell Lymphoma : A study in Japanese patients with relapsed or refractory B-cell lymphoma evaluated the tolerability, safety, pharmacokinetics, and preliminary antitumor activity of Tazemetostat (Munakata et al., 2021).

  • Tazemetostat as Epigenetic Therapy for Epithelioid Sarcoma : This therapy is notable for targeting EZH2, a key component of the PRC2 transcriptional silencing complex. It's effective in tumors with mutations in subunits of the SWI/SNF chromatin remodeling complex, including epithelioid sarcomas (Rothbart & Baylin, 2020).

  • Approval for Treating Epithelioid Sarcoma : Tazemetostat was approved by the FDA for treating epithelioid sarcoma, showing responses in 15% of patients in a phase II trial (Cancer discovery, 2020).

  • Phase II Study in Japanese Patients with EZH2 Mutation Positive B-cell Lymphoma : Tazemetostat showed promising efficacy in Japanese patients with relapsed or refractory EZH2 mutation-positive follicular lymphoma, with a manageable safety profile (Izutsu et al., 2021).

  • Modeling for Pediatric Tumors : Physiologically-based pharmacokinetic modeling supported clinical investigation of Tazemetostat in pediatric patients with INI1-deficient tumors (Rioux et al., 2015).

  • Activity in Advanced Epithelioid Sarcoma : Tazemetostat showed tolerability and clinical activity in patients with advanced epithelioid sarcoma characterized by loss of INI1/SMARCB1 (Gounder et al., 2020).

  • EZH2–EED Interaction Inhibitors and EED Binders : This review discusses the development and biological activity of PRC2 modulators, including Tazemetostat, from a medicinal chemist’s perspective (Tomassi et al., 2021).

Propiedades

IUPAC Name

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H44N4O4.BrH/c1-5-38(29-10-14-41-15-11-29)32-20-28(27-8-6-26(7-9-27)22-37-12-16-42-17-13-37)19-30(25(32)4)33(39)35-21-31-23(2)18-24(3)36-34(31)40;/h6-9,18-20,29H,5,10-17,21-22H2,1-4H3,(H,35,39)(H,36,40);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRICAQPWZSJNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCOCC5.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H45BrN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101027715
Record name Tazemetostat hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

653.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tazemetostat Hydrobromide

CAS RN

1467052-75-0
Record name Tazemetostat hydrobromide [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1467052750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tazemetostat hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAZEMETOSTAT HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P89T5M073
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tazemetostat hydrobromide
Reactant of Route 2
Reactant of Route 2
Tazemetostat hydrobromide
Reactant of Route 3
Reactant of Route 3
Tazemetostat hydrobromide
Reactant of Route 4
Reactant of Route 4
Tazemetostat hydrobromide
Reactant of Route 5
Reactant of Route 5
Tazemetostat hydrobromide
Reactant of Route 6
Reactant of Route 6
Tazemetostat hydrobromide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.